molecular formula C18H21BrN2O2 B1611703 N-Fmoc-1,3-propanediamine hydrobromide CAS No. 352351-59-8

N-Fmoc-1,3-propanediamine hydrobromide

Número de catálogo: B1611703
Número CAS: 352351-59-8
Peso molecular: 377.3 g/mol
Clave InChI: OWAKRMILENXFGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Fmoc-1,3-propanediamine hydrobromide can be synthesized through the reaction of 1,3-diaminopropane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures .

Análisis De Reacciones Químicas

Types of Reactions

N-Fmoc-1,3-propanediamine hydrobromide primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in coupling reactions, particularly in peptide synthesis .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include protected amines and peptides, where the Fmoc group serves as a temporary protecting group that can be removed under acidic conditions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

The most prominent application of N-Fmoc-1,3-propanediamine hydrobromide is in peptide synthesis. It acts as a protecting group for amines, facilitating the selective formation of peptide bonds. The Fmoc group can be easily removed under acidic conditions, allowing for further functionalization of the resulting peptides.

Case Study: Peptide Development

In a recent study published in Frontiers in Chemistry, researchers utilized this compound to synthesize novel peptides with potential therapeutic applications. The study demonstrated that the compound's ability to protect amines significantly improved the yield and purity of the synthesized peptides, showcasing its importance in drug development processes .

Drug Development

This compound is also employed in the development of pharmaceuticals and bioactive molecules. The Fmoc group has been associated with various biological applications, particularly in drug delivery systems and peptide-based therapeutics.

Example: Drug Delivery Systems

Research has shown that compounds similar to this compound have been investigated for their potential as drug delivery vehicles. The stability and solubility characteristics of this compound enhance its bioavailability in experimental contexts .

Enzyme Mechanisms and Protein Interactions

This compound is used to study enzyme mechanisms and protein interactions. By providing a stable environment for amines during synthesis, it allows researchers to elucidate reaction mechanisms and optimize synthetic pathways.

Interaction Studies

Interaction studies involving this compound focus on its role as a protecting group and its interactions with various electrophiles. These studies help inform synthetic strategies for producing target molecules more efficiently .

Mecanismo De Acción

The mechanism of action of N-Fmoc-1,3-propanediamine hydrobromide involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

  • N-Fmoc-ethylenediamine hydrobromide
  • N-Fmoc-1,4-butanediamine hydrobromide
  • N-Fmoc-1,6-hexanediamine hydrobromide

Uniqueness

N-Fmoc-1,3-propanediamine hydrobromide is unique due to its specific chain length and the presence of the Fmoc protecting group. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .

Actividad Biológica

N-Fmoc-1,3-propanediamine hydrobromide is a compound widely utilized in organic synthesis, particularly in peptide chemistry. This article explores its biological activity, synthesis, applications, and related studies.

Overview of this compound

This compound (CAS: 352351-59-8) has the empirical formula C18H21BrN2O2C_{18}H_{21}BrN_2O_2. It is primarily recognized for its role as a protecting group for amines during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group allows selective formation of peptide bonds by protecting the amine from undesired reactions. The compound appears as a white to off-white crystalline solid and has a melting point of approximately 121 °C, being soluble in polar organic solvents.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Fmoc-1,3-propanediamine : Reacting 1,3-diaminopropane with Fmoc-Cl (9-fluorenylmethyl chloroformate) in an organic solvent like dichloromethane.
  • Hydrobromide Salt Formation : Treating the resulting product with hydrobromic acid to yield the hydrobromide salt.

This method emphasizes the need for specific conditions to optimize yield and purity.

The mechanism of action for this compound centers on the protection of amine groups through stable carbamate linkages. The Fmoc group can be removed under acidic conditions to reveal free amines for further reactions. This property is crucial in synthesizing complex peptides while minimizing side reactions.

Biological Applications

While direct biological activity data specific to this compound is limited, its applications suggest potential interactions within biological systems:

  • Peptide Synthesis : As a protecting group, it facilitates the synthesis of bioactive peptides which can serve therapeutic purposes.
  • Drug Development : Compounds with similar structures are explored for their roles in drug delivery systems and peptide-based therapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructure/PropertiesUnique Features
N-Fmoc-1,2-ethanediamineC13H16N2O2·HBrShorter chain length; used in similar applications
N-Fmoc-1,4-butanediamineC19H24N2O2·HBrLonger chain; offers different steric properties
N-Boc-1,3-propanediamineC13H23N2O2Uses tert-butoxycarbonyl protecting group

This compound stands out due to its specific application in peptide synthesis and favorable solubility compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the utility of compounds similar to this compound in various catalytic processes:

  • Asymmetric Synthesis : Research has demonstrated that derivatives can be used in asymmetric catalytic reactions, enhancing enantioselectivity in synthesizing complex molecules .
  • Enzyme Interaction Studies : Investigations into enzyme mechanisms reveal how similar compounds can modulate interactions within biochemical pathways .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing N-Fmoc-1,3-propanediamine hydrobromide?

The compound is typically synthesized via Fmoc protection of 1,3-propanediamine followed by hydrobromide salt formation. A common protocol involves coupling Fmoc-Cl with 1,3-propanediamine in a polar aprotic solvent (e.g., DMF) under basic conditions. For example, in a Schlenk flask, bifunctional linkers are reacted with N-Fmoc-1,3-propanediamine hydrochloride using DCC/DMAP as coupling agents and DIPEA as a base . Post-reaction, the product is precipitated, purified via recrystallization (e.g., using ethanol/water mixtures), and confirmed by LCMS or NMR.

Key Reagents & Conditions :

Reagent/ConditionRoleExample
Fmoc-ClProtecting agent1.1 eq.
DCC/DMAPCoupling agents1.3 eq. DCC, 0.1 eq. DMAP
DIPEABase1.0 eq.
DMFSolvent1.5 mL/g reactant

Q. How should researchers characterize the purity and identity of this compound?

  • Melting Point : Confirm decomposition at ~121°C (decomposes) .
  • Titration : Assay purity (98–100%) via acid-base titration of the free amine after deprotection .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify Fmoc group integrity (e.g., aromatic protons at δ 7.2–7.8 ppm) and amine protons (δ 1.5–2.5 ppm). LCMS can confirm molecular weight (C18_{18}H20_{20}N2_2O2_2·HBr; theoretical [M+H]+^+ = 377.28) .

Q. What storage conditions are optimal for this compound?

Store at 2–8°C in airtight, light-resistant containers. The hydrobromide salt is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to moisture or basic conditions, which can cleave the Fmoc protecting group .

Advanced Research Questions

Q. How can researchers address conflicting data on conjugation efficiency when using this compound in solid-phase synthesis?

Discrepancies in coupling efficiency often arise from steric hindrance or solvent compatibility. Methodological considerations:

  • Coupling Agents : Compare DCC/DMAP (traditional) vs. HATU/DIPEA (higher efficiency for bulky substrates) .
  • Solvent Optimization : Test DMF, DCM, or THF for solubility. For PEGA resins (swelling volume >5 mL/g), DMF is preferred .
  • Kinetic Monitoring : Use Kaiser test or FTIR to track free amine consumption.

Example Workflow :

StepParameterAdjustment
1Coupling agentHATU (0.95 eq.) vs. DCC (1.3 eq.)
2SolventDMF vs. DCM
3Reaction time2 hr vs. overnight

Q. What role does this compound play in synthesizing polyamine-based drug candidates?

The compound serves as a key building block for introducing spacer arms in drug conjugates (e.g., antibody-drug conjugates). The Fmoc group enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), leaving the secondary amine for further functionalization. For example, it has been used in synthesizing platinum(II) complexes with N-cyclohexyl-1,3-propanediamine carriers, which show enhanced cytotoxicity in cancer cell lines .

Q. How can researchers mitigate hydrolysis of the Fmoc group during long-term storage or reaction conditions?

  • Additives : Include 1% (v/v) TFA in storage solutions to stabilize the hydrobromide salt.
  • Temperature Control : Conduct reactions at 0–4°C if prolonged exposure is unavoidable.
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMF before use .

Q. What advanced applications exist for this compound in phase-change solvents for CO2_22​ capture?

While not directly studied, structurally similar amines (e.g., N-cyclohexyl-1,3-propanediamine) are used in phase-change solvents due to their high CO2_2 absorption capacity and low regeneration energy. Researchers can explore blending this compound with non-polar solvents (e.g., decane) to design biphasic systems, leveraging its amine group for carbamate formation .

Q. Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be resolved?

Contradictions arise from salt vs. free base forms. The hydrobromide salt is soluble in polar solvents (DMF, DMSO) but insoluble in ether or hexane. To resolve discrepancies:

  • Deprotection : Remove Fmoc with piperidine to isolate the free diamine, which is soluble in chloroform or methanol.
  • Salt Exchange : Convert to hydrochloride (higher solubility in aqueous systems) using HCl/EtOAc .

Propiedades

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAKRMILENXFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583809
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352351-59-8
Record name (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 352351-59-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Fmoc-1,3-propanediamine hydrobromide
N-Fmoc-1,3-propanediamine hydrobromide
N-Fmoc-1,3-propanediamine hydrobromide
N-Fmoc-1,3-propanediamine hydrobromide
N-Fmoc-1,3-propanediamine hydrobromide
N-Fmoc-1,3-propanediamine hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.